

# **Enozertinib: A Technical Guide to its Chemical Structure and Physicochemical Properties**

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS) penetrating, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with potent activity against exon 20 insertion mutations. These mutations are known drivers of non-small cell lung cancer (NSCLC) and are associated with a poor prognosis. Enozertinib's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for treating primary brain tumors and CNS metastases driven by these mutations. This technical guide provides a comprehensive overview of Enozertinib's chemical structure, physicochemical properties, and the experimental methodologies used for their determination.

#### **Chemical Structure and Identification**

**Enozertinib** is a complex small molecule with the chemical formula C35H42F2N8O3. Its structure is characterized by a multi-ring system designed for high-affinity and selective binding to its target kinases.



Identifier	Value
IUPAC Name	N-(5-((6-((R)-3-(3,5-difluorophenyl)isoxazolidin- 2-yl)pyrimidin-4-yl)amino)-2-((4-(4- cyclopropylpiperazin-1-yl)piperidin-1- yl)methyl)-4-methoxyphenyl)acrylamide
Molecular Formula	C35H42F2N8O3
Molecular Weight	660.77 g/mol
CAS Number	2489185-38-6
SMILES	C=CC(=O)NC1=CC(=C(C=C1N(C[C@H]2CN(C CC2)C3CCN(CC3)C4CC4)C)OC)NC5=NC=NC =C5N6INVALID-LINKCCO6

# **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted physicochemical properties of **Enozertinib**. Note: Experimentally determined values for pKa and melting point are not yet publicly available. Predicted values are provided for guidance.

Property	Value	Method
pKa (predicted)	Basic: 7.8 ± 0.3, Acidic: 12.5 ± 0.4	ChemAxon
Melting Point	Not available	-
LogP (XLogP3)	5.3	Computed by XLogP3 3.0
Solubility	Slightly soluble in acetonitrile and DMSO.[1] Quantitative aqueous solubility data is not yet published.	Experimental



# **Biological Activity**

**Enozertinib** is a potent and selective irreversible inhibitor of EGFR and HER2 with exon 20 insertion mutations.[2] Its covalent binding mechanism contributes to its prolonged duration of action. Preclinical studies have demonstrated its ability to induce tumor regression in models of NSCLC with these mutations.[3]

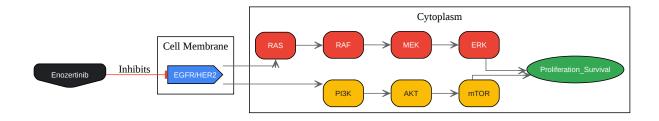
**Biochemical Potency** 

Target	IC50 (nM)
EGFR Exon 20 Insertion (various)	Low nanomolar range
HER2 Exon 20 Insertion (various)	Low nanomolar range
EGFR Wild-Type	Significantly higher than mutant forms

Specific IC50 values for a comprehensive panel of exon 20 insertion mutations are detailed in the primary literature, demonstrating low nanomolar potency against a range of clinically relevant mutations while maintaining selectivity over wild-type EGFR.[4]

# **Signaling Pathways**

**Enozertinib** exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by EGFR and HER2 exon 20 insertion mutations. These mutations lead to constitutive activation of the kinase, driving cell proliferation and survival primarily through the PI3K-AKT and MEK-ERK pathways.





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**Enozertinib** inhibits EGFR/HER2 signaling pathways.

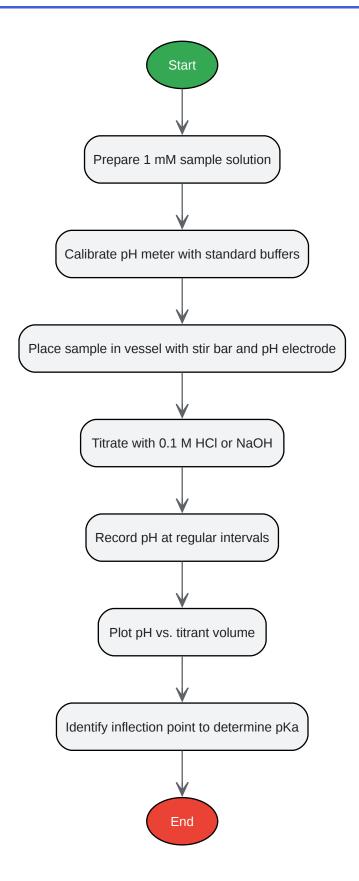
# **Experimental Protocols**

The following sections detail the methodologies for key experiments used to characterize the physicochemical and biological properties of small molecule inhibitors like **Enozertinib**.

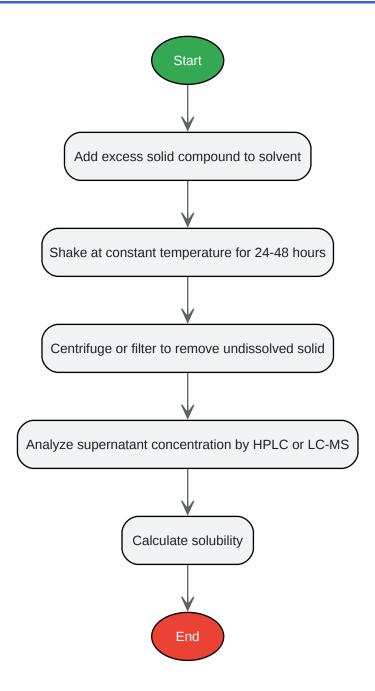
### **Determination of pKa by Potentiometric Titration**

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound.

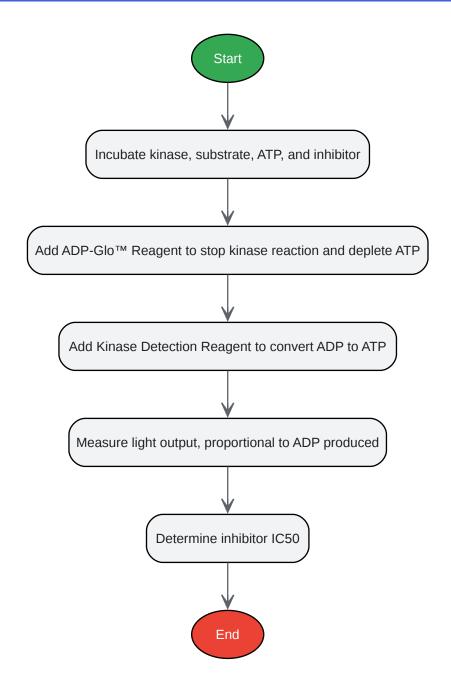












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